Chemical Structure Properties of 2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole
Chemical Structure Properties of 2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole
Executive Summary: The Halogenated Pharmacophore
2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole (CAS: 14225-81-1) represents a privileged scaffold in medicinal chemistry, combining the amphoteric nature of the benzimidazole core with a sterically and electronically tuned phenyl ring. This compound is not merely a catalog entry but a strategic intermediate in the development of kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents.
The specific substitution pattern—an ortho-chlorine and a meta-fluorine on the phenyl ring—serves two critical functions:
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Conformational Locking: The bulky ortho-chloro group restricts rotation around the C2-C1' bond, forcing the phenyl ring out of planarity with the benzimidazole core, which is often required for fitting into hydrophobic pockets of enzymes like kinases.
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Metabolic Stability: The fluorine atom at the 5-position blocks a common site of metabolic oxidation (para to the attachment point relative to the chlorine), enhancing the molecule's half-life in vivo.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Source |
| IUPAC Name | 2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole | [1] |
| CAS Number | 14225-81-1 | [1] |
| Molecular Formula | C₁₃H₈ClFN₂ | [1] |
| Molecular Weight | 246.67 g/mol | [1] |
| Melting Point | 188–189.5 °C | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water | [1] |
| pKa (Predicted) | ~10.9 (NH acid), ~4.6 (Pyridinic N base) | [1] |
| LogP (Predicted) | 3.6 – 4.1 (High Lipophilicity) | [1] |
Structural Analysis & Electronic Properties[9]
The molecule consists of two distinct aromatic systems linked by a single bond. The benzimidazole moiety acts as a hydrogen bond donor (NH) and acceptor (N), while the halogenated phenyl ring modulates lipophilicity and electronic density.
Electronic Effects
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Benzimidazole Core: Electron-rich, capable of π-π stacking interactions.
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Fluorine (C5'): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the phenyl ring and increasing the acidity of the proximal protons.
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Chlorine (C2'): Provides steric bulk and a weak electron-withdrawing effect. Its position is critical for inducing a twisted conformation relative to the benzimidazole plane, reducing crystal packing efficiency and improving solubility in organic media compared to the non-halogenated analog.
Visualization: Structural Logic
Caption: Structural logic map highlighting the functional roles of the halogen substituents.
Synthetic Protocol: Oxidative Cyclization
The most robust and "green" method for synthesizing this compound involves the condensation of o-phenylenediamine with 2-chloro-5-fluorobenzaldehyde, mediated by Sodium Metabisulfite (Na₂S₂O₅). This avoids the use of corrosive acids (like PPA) and high temperatures.
Reaction Scheme
Caption: One-pot oxidative cyclization pathway using Sodium Metabisulfite.
Detailed Methodology [2][3]
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Reagents:
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o-Phenylenediamine (1.0 equiv)
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2-Chloro-5-fluorobenzaldehyde (1.0 equiv)
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Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)
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Solvent: Ethanol/Water (3:1 ratio)
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Procedure:
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Dissolve the diamine and aldehyde in the Ethanol/Water mixture.
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Add Na₂S₂O₅ and heat the mixture to reflux (approx. 80°C) for 4–6 hours.
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Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2).
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour into crushed ice/water. The product typically precipitates as a solid.
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Filter the precipitate and wash with cold water.
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Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the pure off-white solid.
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Spectroscopic Characterization
The following NMR data is derived from the analysis of closely related 2-arylbenzimidazole analogs [4][5].
¹H NMR Prediction (DMSO-d₆, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.80 – 13.10 | Broad Singlet | 1H | NH (Benzimidazole) |
| 7.90 – 8.00 | Doublet of Doublets | 1H | H-6' (Phenyl, ortho to Cl/meta to F) |
| 7.70 – 7.80 | Multiplet | 2H | H-4, H-7 (Benzimidazole) |
| 7.60 – 7.68 | Multiplet | 1H | H-3' (Phenyl, ortho to F/meta to Cl) |
| 7.35 – 7.45 | Multiplet | 1H | H-4' (Phenyl, ortho to F/para to Cl) |
| 7.20 – 7.30 | Multiplet | 2H | H-5, H-6 (Benzimidazole) |
Key Diagnostic Signals:
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The NH proton is highly deshielded and exchangeable (disappears with D₂O shake).
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The Benzimidazole AA'BB' system (H-4/7 vs H-5/6) is characteristic of the symmetrical core (time-averaged due to tautomerism).
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The Phenyl region will show complex coupling due to ¹⁹F-¹H coupling (J_F-H), typically splitting signals into doublets or multiplets not seen in non-fluorinated analogs.
Biological Applications & SAR
This compound serves as a "privileged scaffold" for designing inhibitors of ATP-binding proteins.
Kinase Inhibition (Anticancer)
The 2-arylbenzimidazole motif mimics the adenine ring of ATP.
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Target: Epidermal Growth Factor Receptor (EGFR) and VEGFR.
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Mechanism: The benzimidazole NH forms a hydrogen bond with the "hinge region" of the kinase, while the halogenated phenyl group occupies the hydrophobic pocket (Gatekeeper region). The 2-chloro substituent is particularly effective at filling the hydrophobic space often found in mutant kinases [6].
Antimicrobial & Antifungal Activity[2][5][6][9][12][13]
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Target: Fungal microtubules or bacterial DNA gyrase.
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Activity: Analogs with 2-chlorophenyl substitutions have shown IC₅₀ values in the low microgram/mL range against Candida albicans and Aspergillus niger [7]. The fluorine atom enhances cell membrane permeability.
Caption: Structure-Activity Relationship (SAR) map for biological targets.
References
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ChemicalBook & PubChem. (2025). 1H-Benzimidazole, 2-(2-chloro-5-fluorophenyl)- Properties and CAS 14225-81-1. Retrieved from and (Analogous data).
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Hang, N. T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Retrieved from .
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Wadhawa, G. C. (2017). Synthesis of 2-Substituted Benzimidazoles Using Alum. Rasayan Journal of Chemistry. Retrieved from .
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Lee, C. K., & Lee, I. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Journal of Chemical Research. Retrieved from .
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El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole. Arabian Journal of Chemistry. Retrieved from .
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Tahlan, S., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Retrieved from .
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Li, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Journal of Agricultural and Food Chemistry. Retrieved from .
